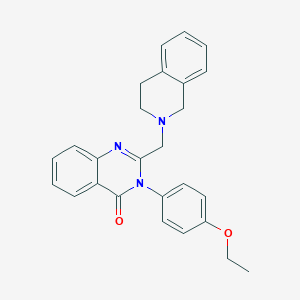![molecular formula C20H19Cl4N3O3 B289296 2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B289296.png)
2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DCVCB, and is a member of the benzamide family.
Scientific Research Applications
DCVCB has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, DCVCB has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In cancer research, DCVCB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of DCVCB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DCVCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting the activity of HDACs, DCVCB can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DCVCB has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that DCVCB can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In animal studies, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the advantages of DCVCB is that it has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a potential candidate for the development of targeted therapies. However, one of the limitations of DCVCB is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on DCVCB. One area of research is the development of new drugs based on the structure of DCVCB for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the elucidation of the mechanism of action of DCVCB, which could lead to the development of more effective treatments. Finally, further studies are needed to determine the safety and efficacy of DCVCB in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of DCVCB involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 2,4-dichloro-6-nitrophenol to form 2,4-dichloro-N-(2,4-dichloro-6-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using tin (II) chloride, and the resulting compound is reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxylic acid to form DCVCB.
properties
Molecular Formula |
C20H19Cl4N3O3 |
|---|---|
Molecular Weight |
491.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2,4-dichloro-6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-12-1-2-14(16(23)10-12)19(29)25-18-15(9-13(22)11-17(18)24)20(30)27-5-3-26(4-6-27)7-8-28/h1-2,9-11,28H,3-8H2,(H,25,29) |
InChI Key |
USZNDLXQTHJNIQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)